

# Application Notes and Protocols for ATTO 647 in STORM Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 647

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These application notes provide detailed protocols for the preparation of imaging buffers optimized for Stochastic Optical Reconstruction Microscopy (STORM) using the fluorescent dye **ATTO 647**. This guide is intended for researchers, scientists, and drug development professionals aiming to achieve high-quality super-resolution imaging.

## Introduction to ATTO 647 in STORM

**ATTO 647** is a fluorescent dye widely used in single-molecule localization microscopy techniques like STORM due to its excellent photoswitching properties.<sup>[1][2]</sup> Achieving optimal STORM performance with **ATTO 647** is critically dependent on the composition of the imaging buffer. The buffer facilitates the reversible switching of the fluorophore between a fluorescent "on" state and a dark "off" state, a fundamental requirement for STORM imaging.<sup>[1][3]</sup> Key components of a typical STORM buffer include an oxygen scavenging system and a thiol agent.<sup>[1]</sup>

## Key Components of STORM Imaging Buffers

A robust STORM imaging buffer for **ATTO 647** typically consists of the following components, each with a specific function:

- Oxygen Scavenging System: This system is crucial for minimizing photobleaching of the fluorescent dye.<sup>[1]</sup> A commonly used system is the Glucose Oxidase and Catalase (GLOX) system.<sup>[1][4]</sup> Glucose oxidase removes dissolved oxygen from the buffer in the presence of glucose, and catalase neutralizes the hydrogen peroxide byproduct.<sup>[1]</sup>

- **Thiol Agents:** Thiols, such as  $\beta$ -mercaptoethanol (BME) or cysteamine (MEA), are essential for inducing the photoswitching of cyanine dyes like **ATTO 647**.<sup>[1][4]</sup> They help to drive the fluorophore into a long-lived dark state. The choice between BME and MEA can influence the photoswitching kinetics and may need to be optimized for the specific experimental setup.<sup>[1]</sup> [\[2\]](#)
- **Buffering Agents:** A stable pH is critical for optimal enzyme activity of the oxygen scavenging system and for the photoswitching behavior of the dye. Tris-based buffers are commonly used.<sup>[1][4]</sup>

## Experimental Protocols

This section provides detailed protocols for the preparation of stock solutions and the final STORM imaging buffer for **ATTO 647**.

## Stock Solutions Preparation

Proper preparation and storage of stock solutions are critical for reproducible results.

Stock Solution	Components	Concentration	Preparation Steps	Storage
Buffer A	Tris-HCl (pH 8.0), NaCl	10 mM Tris, 50 mM NaCl	Dissolve 0.121 g of Tris base and 0.292 g of NaCl in 80 mL of distilled water. Adjust pH to 8.0 with HCl. Bring the final volume to 100 mL.	Room Temperature
Buffer B	Tris-HCl (pH 8.0), NaCl, Glucose	50 mM Tris, 10 mM NaCl, 10% (w/v) Glucose	Dissolve 0.605 g of Tris base, 0.058 g of NaCl, and 10 g of D-glucose in 80 mL of distilled water. Adjust pH to 8.0 with HCl. Bring the final volume to 100 mL.	4°C for up to several weeks
GLOX Solution	Glucose, Oxidase, Catalase, Buffer A	56 mg/mL Glucose, Oxidase, 3.4 mg/mL Catalase	Dissolve 14 mg of Glucose Oxidase in 200 µL of Buffer A. Add 50 µL of Catalase solution (17 mg/mL). Vortex to mix and spin down. Use the supernatant.	4°C for up to 1 week
1M MEA Solution	Cysteamine (MEA), HCl	1 M	Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl.	4°C for 1-2 weeks or -20°C for long-term storage

Adjust pH to 7.5-  
8.5 if necessary.

$\beta$ -mercaptoethanol (BME)	$\beta$ -mercaptoethanol	14.3 M (undiluted)	Commercially available.	4°C
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## Final Imaging Buffer Preparation

It is highly recommended to prepare the final imaging buffer fresh on the day of the experiment. The following protocols describe the preparation of two common STORM imaging buffers for **ATTO 647**.

### Method A: MEA-Containing STORM Buffer

This buffer is often recommended when performing multicolor imaging with ATTO 488 or Alexa Fluor 568 in addition to a 647-nm emitting dye.[\[4\]](#)[\[5\]](#)

Component	Volume/Amount	Final Concentration
Buffer B	620 $\mu$ L	~44 mM Tris, ~9 mM NaCl, ~9% Glucose
1 M MEA Solution	70 $\mu$ L	100 mM
GLOX Solution	7 $\mu$ L	~0.56 mg/mL Glucose Oxidase, ~0.034 mg/mL Catalase
Total Volume	~700 $\mu$ L	

### Protocol:

- On ice, add 70  $\mu$ L of 1 M MEA solution to 620  $\mu$ L of Buffer B in a microcentrifuge tube.
- Add 7  $\mu$ L of the GLOX solution.
- Gently mix by pipetting or brief vortexing.

- The imaging buffer is now ready to be added to the sample.

#### Method B: BME-Containing STORM Buffer

This buffer is generally recommended for cyanine-based dyes like Alexa Fluor 647 and Cy5 for optimal photoswitching.[\[4\]](#)[\[6\]](#)

Component	Volume/Amount	Final Concentration
Buffer B	690 $\mu$ L	~49 mM Tris, ~9.9 mM NaCl, ~9.9% Glucose
$\beta$ -mercaptoethanol (BME)	7 $\mu$ L	~143 mM
GLOX Solution	7 $\mu$ L	~0.56 mg/mL Glucose Oxidase, ~0.034 mg/mL Catalase
Total Volume	~704 $\mu$ L	

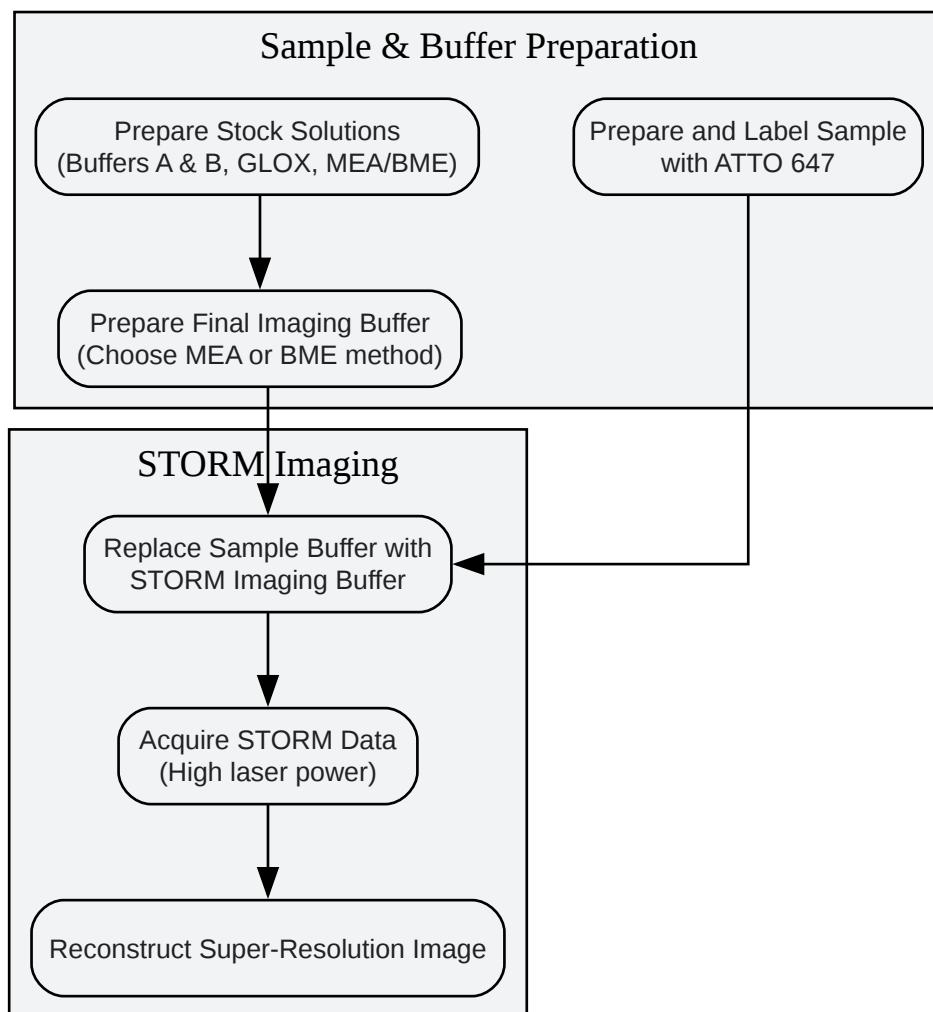
#### Protocol:

- On ice, combine 690  $\mu$ L of Buffer B and 7  $\mu$ L of  $\beta$ -mercaptoethanol in a microcentrifuge tube.
- Add 7  $\mu$ L of the GLOX solution.
- Gently mix by pipetting or brief vortexing.
- The imaging buffer is now ready for use.

## Workflow and Mechanisms

### Experimental Workflow for STORM Imaging

The following diagram illustrates the general workflow for preparing a sample and the imaging buffer for a STORM experiment.

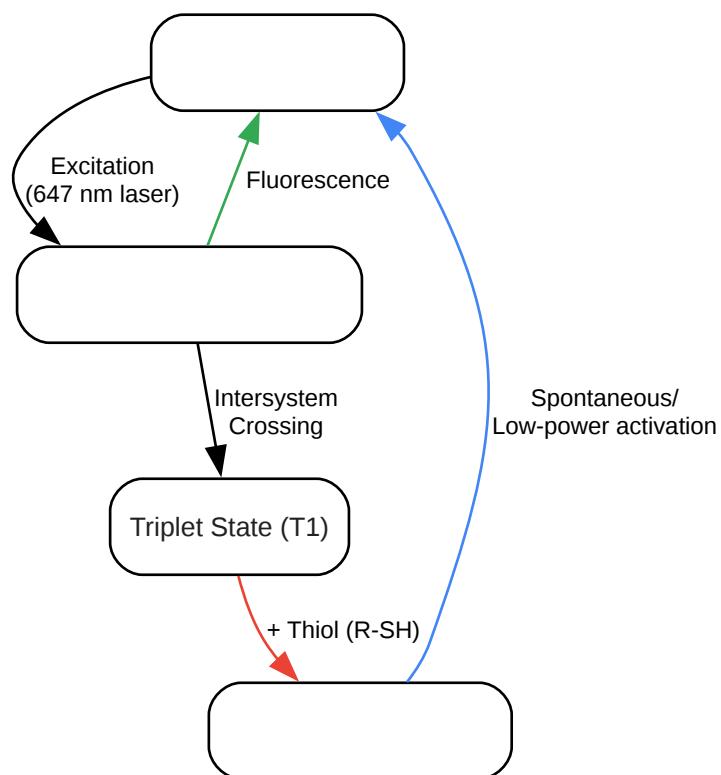


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General workflow for STORM imaging.

## Photoswitching Mechanism of ATTO 647 in STORM Buffer

The photoswitching of cyanine dyes like **ATTO 647** in the presence of a thiol is a complex process involving the transition of the fluorophore to a long-lived dark state. The following diagram provides a simplified representation of this mechanism.



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Simplified photoswitching mechanism of **ATTO 647**.

## Concluding Remarks

The protocols provided in these application notes serve as a starting point for researchers using **ATTO 647** for STORM imaging. It is important to note that the optimal buffer composition can be influenced by the specific biological sample, labeling density, and the microscope setup. [2] Therefore, empirical optimization of thiol concentration and other buffer components may be necessary to achieve the best possible super-resolution images.

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## References

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